4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
CAS No.:
Cat. No.: VC10470439
Molecular Formula: C22H29N5O
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N5O |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (4-methylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H29N5O/c1-17-6-8-19(9-7-17)21(28)26-12-14-27(15-13-26)22-23-18(2)16-20(24-22)25-10-4-3-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3 |
| Standard InChI Key | OWVBMAKXYMYNQB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C |
Introduction
The compound 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic molecule that incorporates several key structural elements, including a pyrimidine ring, a piperazine moiety, and a piperidine group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by its structural components.
Biological Activity
Compounds with piperazine and piperidine moieties often exhibit biological activity due to their ability to interact with various biological targets. The presence of a pyrimidine ring further enhances potential interactions with enzymes or receptors.
Potential Biological Targets
-
Enzyme Inhibition: Compounds with similar structures may inhibit enzymes involved in metabolic pathways.
-
Receptor Binding: The piperidine and piperazine groups could facilitate binding to specific receptors in the central nervous system or other tissues.
Research Findings
While specific research findings on 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine are not available in the provided sources, compounds with similar structures have shown promise in various therapeutic areas, including neurological disorders and metabolic diseases.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume